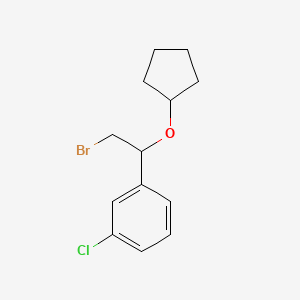
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene typically involves the following steps:
Cyclopentyloxylation: The attachment of a cyclopentyloxy group to the ethyl group.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Elimination Reactions: Removing specific atoms or groups from the molecule.
Common Reagents and Conditions
Substitution: Often involves nucleophiles such as hydroxide ions or amines.
Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentyloxy group can also affect the compound’s solubility and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the cyclopentyloxy group, resulting in different chemical properties.
1-(2-Bromo-1-(methoxy)ethyl)-3-chlorobenzene: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and applications.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is unique due to the presence of both a bromine and chlorine atom, along with a cyclopentyloxy group
Eigenschaften
Molekularformel |
C13H16BrClO |
|---|---|
Molekulargewicht |
303.62 g/mol |
IUPAC-Name |
1-(2-bromo-1-cyclopentyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-9-13(16-12-6-1-2-7-12)10-4-3-5-11(15)8-10/h3-5,8,12-13H,1-2,6-7,9H2 |
InChI-Schlüssel |
LQCIACFHLLXRPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


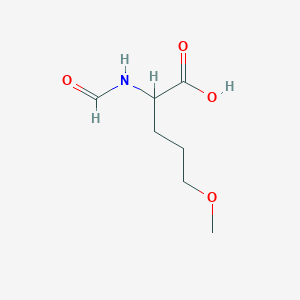
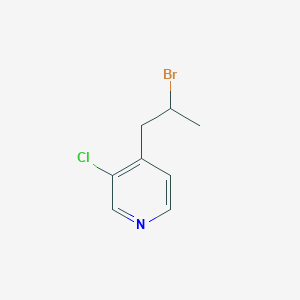
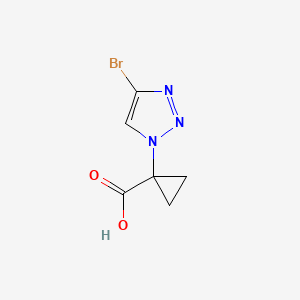
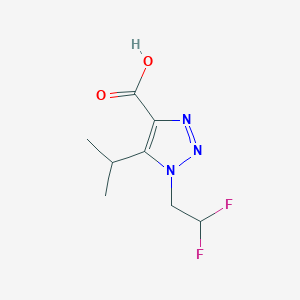
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
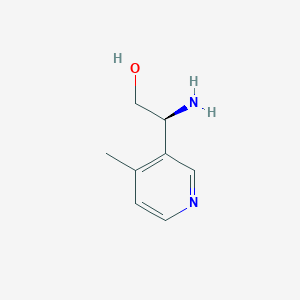
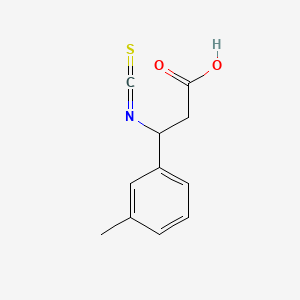

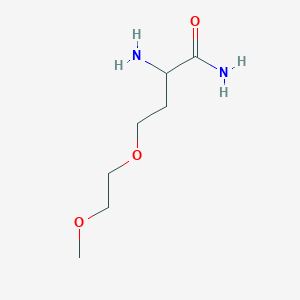
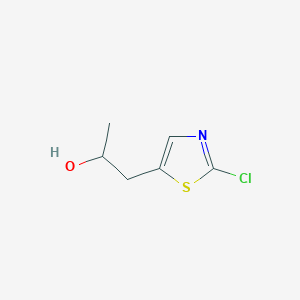

![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
